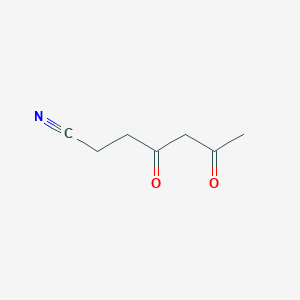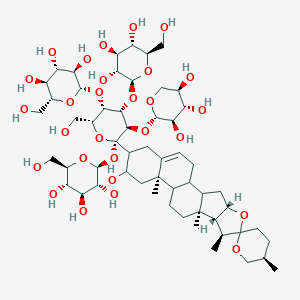
2-(Hydroxyimino)-N-phenylacetamide
Vue d'ensemble
Description
2-(Hydroxyimino)-N-phenylacetamide is a chemical compound that falls under the category of hydroxyimino aldehydes . These compounds are highly versatile and have been explored for various applications. They have been found to exhibit sensitivity to light, pH, and oxidative conditions .
Synthesis Analysis
The synthesis of similar compounds, such as N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives, has been reported. These compounds were prepared by a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives .Molecular Structure Analysis
The crystal structure of related compounds, such as N-acetyl-N-(3,4,6-tri-O-acetyl-2-deoxy-2-hydroxyimino-β-d-arabino-hexopyranosyl) amine and 3,4,6-tri-O-acetyl-2-deoxy-2-hydroxyimino-β-d arabino-hexopyranosyl azide, have been determined by direct methods and refined by full matrix least squares .Applications De Recherche Scientifique
Pharmacokinetics and Metabolism
2-(Hydroxyimino)-N-phenylacetamide, commonly recognized in the form of its derivatives like paracetamol (acetaminophen), has been a subject of extensive study concerning its metabolism and genetic differences in how it is processed in the body. The metabolic pathways include glucuronidation, sulfation, oxidation, hydroxylation, and deacetylation. Understanding these pathways is crucial for comprehending the drug's efficacy and potential risks, especially in the context of overdose and toxicity. Genetic variations in metabolism can influence susceptibility to toxicity and efficacy in pain alleviation, highlighting the significance of pharmacogenetics in personalized medicine (Zhao & Pickering, 2011).
Chemical Reactivity and Utility in Synthesis
The chemical reactivity of derivatives of 2-(Hydroxyimino)-N-phenylacetamide, such as 2-cyano-N-(2-hydroxyethyl) acetamide, has been systematically reviewed, noting its significance as an intermediate in synthesizing a range of heterocyclic systems. This underscores the compound's importance in organic chemistry, particularly in developing novel and useful heterocyclic compounds (Gouda et al., 2015).
Role in Pain Management and Anesthetic Properties
Compounds related to 2-(Hydroxyimino)-N-phenylacetamide, such as ketamine, have been recognized for their diverse properties, including analgesic, anti-inflammatory, and antidepressant actions. The comprehensive review of ketamine's therapeutic uses emphasizes its dose, route of administration, and the timeline of these effects. Understanding the pharmacokinetics and the interaction of ketamine with various pharmacological targets offers insights into its clinical effects, which can be pertinent to the analogs and derivatives of 2-(Hydroxyimino)-N-phenylacetamide (Zanos et al., 2018).
Mécanisme D'action
Target of Action
It’s worth noting that hydroxyimino compounds are known to interact with various biological targets . For instance, some hydroxyimino compounds are known to reactivate acetylcholinesterase (AChE), an enzyme that plays a crucial role in nerve function .
Mode of Action
For instance, they can participate in 1,3-dipolar cycloaddition reactions, where they act as 1,3-dipoles . In the context of biological activity, some hydroxyimino compounds can reactivate AChE, an enzyme inhibited by organophosphate poisoning .
Biochemical Pathways
It’s worth noting that the biochemical pathways of a compound are determined by its interactions with biological targets and its chemical properties .
Pharmacokinetics
A study on a similar hydroxyimino compound showed that it could be administered orally and parenterally, achieving steady-state plasma and brain levels with sequential administrations .
Result of Action
For instance, some hydroxyimino compounds have shown antiviral activity against RNA viruses .
Action Environment
It’s worth noting that the action of a compound can be influenced by various factors, including temperature, ph, and the presence of other compounds .
Propriétés
IUPAC Name |
(2E)-2-hydroxyimino-N-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c11-8(6-9-12)10-7-4-2-1-3-5-7/h1-6,12H,(H,10,11)/b9-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNDNNCDEFJCHU-RMKNXTFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)/C=N/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hydroxyimino)-N-phenylacetamide | |
CAS RN |
1769-41-1 | |
| Record name | Acetamide, 2-(hydroxyimino)-N-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001769411 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glyoxanilide oxime | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29556 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, 2-(hydroxyimino)-N-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(hydroxyimino)-N-phenylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.628 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![(2E,5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hepta-2,5-dienal](/img/structure/B160086.png)

